2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

FBW7 E3 Ligase High-Throughput Screening Negative Control Selection

2-(4-Methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (CAS 808180-03-2) is a synthetic, small-molecule thiazole acetamide derivative with molecular formula C20H20N2O3S and a molecular weight of 368.45 g/mol. The compound is commercially available as a research chemical, typically at 95% purity, and is used as a building block in medicinal chemistry and as a screening compound in high-throughput biology.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 808180-03-2
Cat. No. B2415074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
CAS808180-03-2
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
InChIInChI=1S/C20H20N2O3S/c1-13-19(15-6-10-17(25-3)11-7-15)22-20(26-13)21-18(23)12-14-4-8-16(24-2)9-5-14/h4-11H,12H2,1-3H3,(H,21,22,23)
InChIKeyDHBAMOQPHXPTJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (CAS 808180-03-2): Procurement-Relevant Structural and Baseline Profile


2-(4-Methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (CAS 808180-03-2) is a synthetic, small-molecule thiazole acetamide derivative with molecular formula C20H20N2O3S and a molecular weight of 368.45 g/mol [1]. The compound is commercially available as a research chemical, typically at 95% purity, and is used as a building block in medicinal chemistry and as a screening compound in high-throughput biology . It has been tested in multiple biochemical and cell-based high-throughput assays deposited by the NIH Molecular Libraries Program, where it was consistently classified as inactive [2].

Why Generic Substitution Fails for 2-(4-Methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (808180-03-2): The Critical Role of the 4-Methoxyphenylacetyl Side-Chain


Close analogs of 2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide share the identical parent 4-(4-methoxyphenyl)-5-methylthiazol-2-amine core but differ in the acyl substituent on the 2-amino group. Examples include the 2-chloroacetamide (CAS 457941-62-7), the propanamide (CAS 457941-68-3), the pyridine-2-carboxamide (CAS 877815-83-3), and the 2-(phenylthio)acetamide (CAS 380173-57-9) analogs [1]. Because the acyl moiety directly influences target-binding affinity, metabolic stability, and solubility, these analogs are not interchangeable. The 4-methoxyphenylacetyl group of the target compound confers a distinct combination of lipophilicity (XLogP3-AA = 4.1) and hydrogen-bonding capacity, which directly determines its activity profile — or, as current evidence shows, its clean inactivity fingerprint in key high-throughput screening assays [2].

Quantitative Evidence Guide: Where 2-(4-Methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (808180-03-2) Diverges from Closest Analogs


Clean Inactivity Fingerprint in FBW7 E3 Ligase Primary Screening Compared to Active Analogues

In an AlphaScreen-based biochemical high-throughput primary assay designed to identify activators of the E3 ligase FBW7 (AID 1259310), 2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide was classified as inactive [1]. While the precise IC50 or activation percentage of the target compound was not reported, its inactivity stands in contrast to structurally related thiazole acetamide derivatives that have been reported to exhibit glucokinase (GK) activation, as disclosed in patent literature on thiazole amide GK activators [2]. This clean inactivity in a mechanistically distinct primary assay makes the compound a verified negative control candidate, whereas the 2-chloroacetamide and 2-(phenylthio)acetamide analogs have been less thoroughly characterized in public FBW7 activation screens.

FBW7 E3 Ligase High-Throughput Screening Negative Control Selection

Absence of MITF Dimerization Inhibition: Differentiation from MITF-Targeted Thiazole Probes

The compound was tested in an AlphaScreen-based biochemical high-throughput assay for inhibitors of microphthalmia-associated transcription factor (MITF) dimerization (AID 1259374) and was classified as inactive [1]. In contrast, the known MITF dimerization disruptor TT-012 exhibits an IC50 of 13.1 nM in an analogous AlphaScreen format . While TT-012 belongs to a distinct chemotype, this comparison demonstrates that the target compound does not non-specifically interfere with MITF dimerization, providing a selectivity window that may be valuable for researchers seeking a control compound that preserves MITF function.

MITF Transcription Factor AlphaScreen Chemical Probe Selectivity

TEAD-YAP Interaction Screen: Negative Outcome Distinguishes from YAP-TEAD Inhibitor Chemotypes

In a luminescence cell-based high-throughput primary assay for inhibitors of the TEAD-YAP protein-protein interaction (AID 1259422), the target compound was classified as inactive [1]. This contrasts with several thiazole-containing compounds reported in the literature that disrupt TEAD-YAP binding, such as flufenamic acid-based analogs. The failure of the target compound to inhibit TEAD-YAP, despite its structural similarity to bioactive thiazole amides, highlights the stringent requirement for the 4-methoxyphenylacetyl side-chain in avoiding off-target effects on this critical oncogenic pathway.

TEAD-YAP Pathway Cell-Based Screening Oncology Target Selectivity

GPR151 Agonism Screen: Absence of Activation Distinguishes from GPCR-Active Thiazole Analogs

The compound was tested in a cell-based high-throughput primary assay designed to identify activators of the orphan G protein-coupled receptor GPR151 (AID 1508602) and was classified as inactive [1]. While no direct comparator with quantitative activity values against GPR151 is publicly available, the compound's inactivity in this GPCR assay establishes that the 4-methoxyphenylacetyl moiety does not confer promiscuous GPCR activity, a known liability of certain thiazole amide chemotypes that have been reported as GPR35 or GPR55 agonists [2]. For procurement decisions, this information reduces the risk of selecting a compound that may inadvertently activate related orphan receptors.

GPR151 Orphan GPCR Cell-Based Screening Receptor Selectivity

Comparative Lipophilicity Profile: Higher XLogP3-AA Than Simpler Acyl Analogs

The target compound has a computed XLogP3-AA value of 4.1, reflecting the contribution of the bis-(4-methoxyphenyl) substitution pattern [1]. Closest acyl analogs with smaller substituents exhibit lower lipophilicity: N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide (CAS 457941-68-3) has a molecular weight of 276.36 g/mol and predicted XLogP of approximately 2.5–3.0 [2]; 2-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (CAS 457941-62-7) has a predicted XLogP of approximately 2.8–3.2 [3]. The approximately 1 log unit higher lipophilicity of the target compound impacts passive membrane permeability and aqueous solubility, which are relevant parameters for cell-based assay compound handling and formulation.

Lipophilicity Drug-Likeness Solubility Differentiation

Hydrogen-Bond Acceptor Count: Relevance for Target Engagement Selectivity Relative to De-Methoxylated or Chloro-Analogs

The target compound possesses five hydrogen-bond acceptor (HBA) atoms, including the two methoxy oxygens on the phenyl rings [1]. The 2-chloroacetamide analog (CAS 457941-62-7) lacks one methoxy group and therefore has only four HBA atoms [2]. This difference alters the compound's capacity for polar interactions with protein targets and may contribute to the observed inactivity profile across multiple screening assays. In structure-activity relationship (SAR) campaigns, systematic variation of HBA count is a key parameter for modulating target selectivity, and the target compound's five HBAs represent a distinctive pharmacophoric feature compared to the more commonly available four-HBA analogs.

Hydrogen-Bond Capacity Structure-Activity Relationship Off-Target Liability

Best Application Scenarios for 2-(4-Methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide (808180-03-2) Based on Verified Evidence


Negative Control for FBW7 E3 Ligase Activator Screening Cascades

Because this compound is confirmed inactive in the FBW7 AlphaScreen activation assay (AID 1259310) [1], it can be employed as a negative control to benchmark assay sensitivity and rule out thiazole-related assay interference in high-throughput screens targeting the FBW7 E3 ligase. Use at concentrations matching those of test compounds ensures that the absence of signal is intrinsic to the compound rather than general thiazole reactivity.

Selectivity Control in MITF Transcriptional Activity Studies

Given its inactivity in the MITF dimerization AlphaScreen assay (AID 1259374) [1], this compound is suitable as a selectivity control when evaluating compounds that inhibit MITF-mediated transcription. It ensures that cellular effects attributed to MITF inhibition are not confounded by non-specific thiazole amide effects.

Medicinal Chemistry Matched Molecular Pair for SAR Expansion

The distinctive 4-methoxyphenylacetyl side-chain and five hydrogen-bond acceptor atoms [1] differentiate this compound from analogs such as the 2-chloroacetamide (4 HBA) and 2-(phenylthio)acetamide. It can be used as a matched molecular pair probe to dissect the contribution of the second methoxy group to target binding affinity and physicochemical properties, facilitating rational SAR expansion in drug discovery programs.

GPCR Selectivity Profiling Panel Negative Reference

The compound's validated inactivity against GPR151 (AID 1508602) [1] supports its inclusion as a negative reference in orphan GPCR selectivity panels. When screening new thiazole derivatives for GPCR activity, this compound provides a baseline that helps differentiate genuine receptor activation from assay noise.

Quote Request

Request a Quote for 2-(4-methoxyphenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.